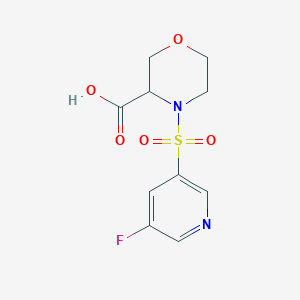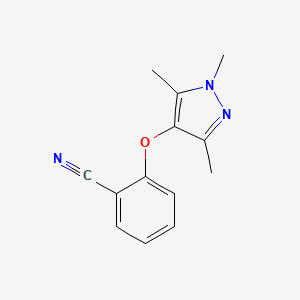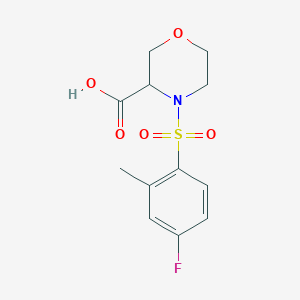
4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid, also known as CF3-AM, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CF3-AM belongs to a class of compounds called sulfonamides, which are widely used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid exerts its effects by binding to the surface of proteins and disrupting their interactions. The compound contains a sulfonamide group, which can form hydrogen bonds with amino acid residues on the protein surface. This binding can lead to conformational changes in the protein, which can affect its function. 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid can also react with cysteine residues on the protein surface, leading to the formation of covalent adducts.
Biochemical and Physiological Effects:
4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. The compound can inhibit the activity of several enzymes, including carbonic anhydrase, histone deacetylases, and proteases. 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. The compound can also inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
实验室实验的优点和局限性
4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has several advantages for use in lab experiments. The compound is stable under a wide range of conditions and can be easily synthesized in large quantities. 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid is also highly selective for its target proteins, which can help researchers study specific interactions. However, there are also some limitations to the use of 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid. The compound can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its promiscuous binding properties.
未来方向
There are several future directions for research on 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid. One area of interest is the development of more selective analogs of the compound that can target specific proteins or protein domains. Another direction is the use of 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid as a tool for studying protein-protein interactions in live cells. This could involve the development of new imaging techniques that can detect the compound in cells. Additionally, 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid could be used as a starting point for the development of new drugs for the treatment of diseases such as cancer and microbial infections.
合成方法
The synthesis of 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid involves a multistep process that starts with the reaction of 4-chloro-2-fluoroaniline with 1,3-propanesultone to form the intermediate 4-chloro-2-fluorophenylsulfonate. This intermediate is then reacted with morpholine-3-carboxylic acid in the presence of a base to yield 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid. The overall yield of the synthesis is around 60%, and the purity of the final product can be improved by recrystallization.
科学研究应用
4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its use as a tool compound for studying protein-protein interactions. 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid can bind to the surface of proteins and disrupt their interactions, which can help researchers understand the structure and function of these proteins. 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has also been used as a fluorogenic probe for detecting protease activity in live cells. The compound is cleaved by proteases, leading to the release of a fluorescent molecule, which can be detected using fluorescence microscopy.
属性
IUPAC Name |
4-(4-chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO5S/c12-7-1-2-10(8(13)5-7)20(17,18)14-3-4-19-6-9(14)11(15)16/h1-2,5,9H,3-4,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRVWHRJVWTJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1S(=O)(=O)C2=C(C=C(C=C2)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid](/img/structure/B7581142.png)

![2-[1-[[2-(Trifluoromethyl)phenoxy]methyl]cyclopropyl]acetonitrile](/img/structure/B7581151.png)
![7-(5-Chlorofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581155.png)
![7-[(4-Fluorophenyl)methylsulfonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581161.png)

![7-(1,3-Thiazole-4-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581183.png)
![7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581188.png)
![7-(Cycloheptanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581196.png)
![7-[[3-(Trifluoromethyl)phenyl]methyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581215.png)
![4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid](/img/structure/B7581231.png)


![N-[2-(aminomethyl)phenyl]-1-cyanopropane-1-sulfonamide](/img/structure/B7581256.png)